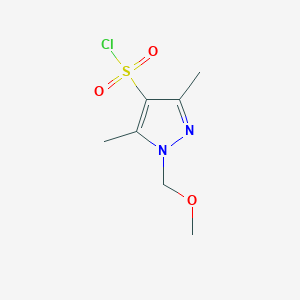

1-(methoxymethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride

Overview

Description

The compound you mentioned seems to be a complex organic molecule. It appears to contain a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The “methoxymethyl” and “sulfonyl chloride” groups are common functional groups in organic chemistry .

Chemical Reactions Analysis

Methoxymethyl ethers, like other chloroalkyl ethers, are often employed in organic synthesis to protect alcohols . They are usually derived from 2-methoxymethyl chloride .

Scientific Research Applications

Synthesis and Structural Characterization

Sulfonylation of Aminopyrazoles : Research led by Povarov et al. (2017) details the sulfonylation of 4-amino-1H pyrazoles, resulting in new compounds like 3,5-dimethyl-4-tosylamino-1H-pyrazole and its derivatives. The study highlights the structural proof through IR, UV, 1H NMR spectroscopy, and mass spectrometry, marking a significant step in synthesizing sulfonylated aminopyrazoles (Povarov et al., 2017).

Cyclization and Sulfonylation Reactions : Diana et al. (2018) explore the cyclization of 1-(4-chlorophenyl)-4-methoxy-1,2,3butanetrione-2-oxime and its subsequent sulfonylation. This process emphasizes the utility of 1-(methoxymethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride in synthesizing complex molecules, validated through spectroscopic methods (Diana et al., 2018).

Applications in Heterocyclic Compound Synthesis

Sulfonamide Derivatives : A study by Povarov et al. (2019) focuses on the synthesis of sulfanilamide derivatives from new derivatives of aminopyrazoles, showcasing the compound's role in creating biologically relevant molecules. This work underpins the versatility of this compound in medicinal chemistry research (Povarov et al., 2019).

Development of New Sulfonamide Derivatives : Research by Komshina et al. (2020) delves into the synthesis of sulfonamide derivatives containing pyrazol-1-yl-pyridazine structures, potentially impacting the search for substances with specific biological activities. The methodology presents a multistage scheme for preparing these derivatives, highlighting the compound's utility in producing polynuclear heterocyclic compounds (Komshina et al., 2020).

Mechanism of Action

Target of Action

The primary target of 1-(methoxymethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is the ClC-1 chloride channels, which are crucial for skeletal muscle function . These channels are known to play a significant role in maintaining skeletal muscle excitability and adaptation to physiological or harmful events .

Mode of Action

It is suggested that it may interact with its targets, the clc-1 chloride channels, leading to changes in their activity . This interaction could potentially alter the chloride currents that rapidly activate and deactivate at negative potentials, and that saturate at positive potentials .

Biochemical Pathways

Given its target, it can be inferred that it may influence the pathways involving chloride conductance in skeletal muscles .

Result of Action

It is suggested that the compound can cause obvious necrosis on leaves, increase active oxygen species (aos), decrease chlorophyll content, and damage cellular structure when applied at certain concentrations .

Action Environment

It is known that the compound’s action can be influenced by the concentration at which it is applied .

properties

IUPAC Name |

1-(methoxymethyl)-3,5-dimethylpyrazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN2O3S/c1-5-7(14(8,11)12)6(2)10(9-5)4-13-3/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCXIHAXBGMRYQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1COC)C)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

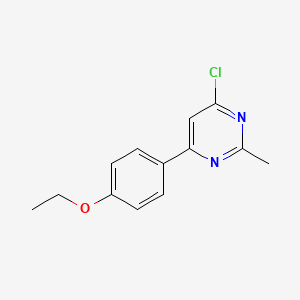

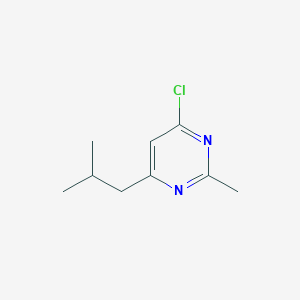

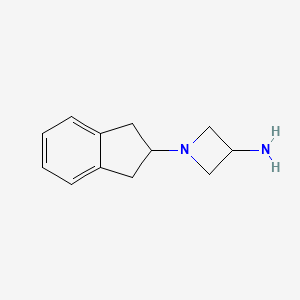

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[4-(Methylsulfanyl)phenyl]methyl}azetidin-3-amine](/img/structure/B1466689.png)

![4-{4-[(Methylamino)methyl]-1,3-oxazol-2-yl}benzonitrile](/img/structure/B1466692.png)

![1-[(5-Methylthiophen-2-yl)methyl]azetidin-3-amine](/img/structure/B1466697.png)

![1-[(3,5-Dimethoxyphenyl)methyl]azetidin-3-amine](/img/structure/B1466698.png)

![2-[3-(Trifluoromethyl)piperidin-1-yl]aniline](/img/structure/B1466704.png)

![6-[4-(Trifluoromethyl)piperidin-1-yl]pyridin-3-amine](/img/structure/B1466705.png)

![1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine](/img/structure/B1466709.png)